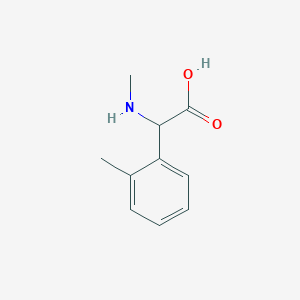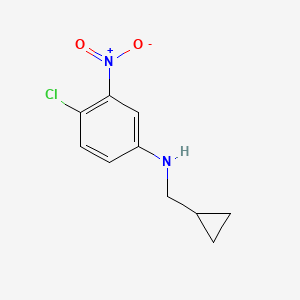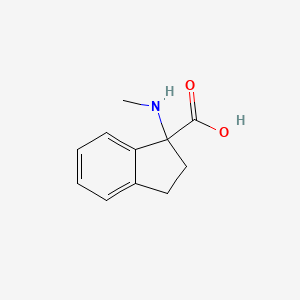
2-(Methylamino)-2-(2-methylphenyl)acetic acid
Vue d'ensemble
Description
“2-(Methylamino)-2-(2-methylphenyl)acetic acid” is a chemical compound with the molecular formula C10H10N2O2 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C10H10N2O2 .Physical And Chemical Properties Analysis
This compound has physical and chemical properties associated with its structure, which is represented by the formula C10H10N2O2 .Applications De Recherche Scientifique
Conformational Studies
- Rotational Isomerism : The compound 9-(2-methylaminophenyl)fluorene, derived from 2-(methylamino)-2-(2-methylphenyl)acetic acid, showcases conformational equilibria influenced by N–H···π interactions, offering insights into rotational isomerism (Nishida et al., 1988).
Drug Design and Discovery
- Development of Analgesic and Antipyretic Agents : The compound's derivatives have been utilized in the environmentally friendly synthesis of potential analgesic and antipyretic compounds, contributing to green chemistry in drug discovery (Reddy et al., 2014).
Anticancer Research
- Synthesis for Anticancer Activity : Research into synthesizing 2-{[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid, a related compound, has been explored for its potential anticancer activity, demonstrating the compound's relevance in cancer treatment research (Liu Ying-xiang, 2007).
Chemical Synthesis Improvements
- Optimization in Chemical Synthesis : An improved synthesis process for related compounds like (S)-methyl 2-amino-2-(2-chlorophenyl)acetate has been developed, indicating the compound's role in refining chemical production methods (Hu Jia-peng, 2012).
Polymer Chemistry
- Novel Polyamide Synthesis : The compound has been instrumental in synthesizing novel optically active polyamides, contributing significantly to advancements in polymer chemistry (Mallakpour & Taghavi, 2008).
Analytical Chemistry
- Fluorescence Spectroscopy : Research involving the addition of acetic acid to 2-methylaminopyridine, a related compound, has led to new insights in fluorescence spectroscopy, showcasing its application in analytical chemistry (Fujimoto & Inuzuka, 1991).
Propriétés
IUPAC Name |
2-(methylamino)-2-(2-methylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-5-3-4-6-8(7)9(11-2)10(12)13/h3-6,9,11H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMCHJFZROFLBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C(=O)O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylamino)-2-(2-methylphenyl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-{[(3-aminophenyl)methyl]sulfanyl}acetate](/img/structure/B1419165.png)

![2-chloro-N-[4-(dimethylamino)phenyl]propanamide hydrochloride](/img/structure/B1419173.png)
![2-{[Bis(4-chlorophenyl)methoxy]methyl}oxirane](/img/structure/B1419175.png)
![3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione](/img/structure/B1419176.png)
![5-methyl-1-[2-(propan-2-yl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid](/img/structure/B1419177.png)

![1-[(2-chlorophenyl)methyl]-5-methyl-1H-1,3-benzodiazole-2-thiol](/img/structure/B1419180.png)

![2-methyl-N-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,3-benzodiazol-5-amine](/img/structure/B1419184.png)
![ethyl[1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-yl]amine](/img/structure/B1419185.png)


